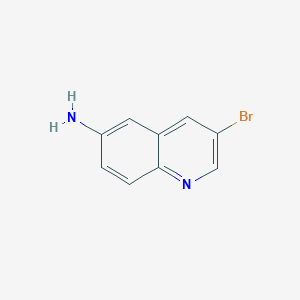

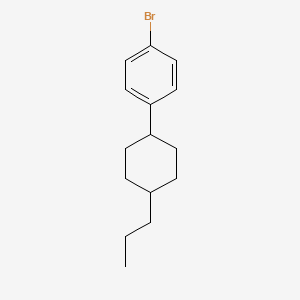

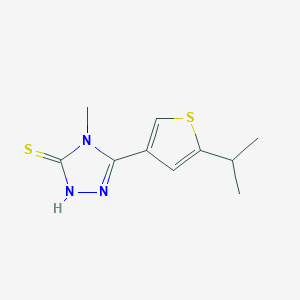

![molecular formula C7H7N3OS B1276358 3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 852399-99-6](/img/structure/B1276358.png)

3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one

Overview

Description

3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C7H7N3OS and its molecular weight is 181.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >27.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Approaches :The compound, 3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one, has been a subject of various synthetic approaches. A notable synthesis route involves heterocyclization of 2-amino-4,5-dimethylthiophene-3-carboxamide with aromatic aldehydes, yielding 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones. This process demonstrates the versatility of the compound in forming complex structures under specific conditions (Davoodnia et al., 2009).

Regioselective Synthesis :A study on regioselective synthesis and reactions of a polynuclear heterocyclic derived from Pyrido[2,3-d]pyrimidines revealed that 2-methylthio derivatives can be converted to corresponding 2-methylsulphone derivatives upon treatment with hydrogen peroxide. This indicates a potential for chemical modification and derivation of new compounds from the base structure of this compound (El-Gazzar et al., 2007).

Biological and Pharmacological Activities

Antimicrobial Activity :Research has been conducted on the antimicrobial activities of derivatives of thieno[2,3-d]pyrimidin-4-one. For instance, compounds synthesized from 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides displayed in vitro antimicrobial activities, showcasing the potential therapeutic applications of the compound and its derivatives (Abdel-rahman et al., 2002).

Potential as Antitumor Agents :Several studies have focused on the synthesis of derivatives of this compound with potential antitumor activities. For instance, a set of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives bearing different functional groups showed significant anticancer activity against various human cancer cell lines, comparable to known antitumor agents like doxorubicin (Hafez & El-Gazzar, 2017).

Mechanism of Action

Target of Action

The primary target of 3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is Mycobacterium tuberculosis , specifically the strains H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are responsible for causing tuberculosis, a serious infectious disease.

Mode of Action

The compound interacts with its targets by inhibiting the Cytochrome bd oxidase (Cyt-bd) , an enzyme that plays a crucial role in the energy metabolism of Mycobacterium tuberculosis . By inhibiting this enzyme, the compound disrupts the bacteria’s energy production, leading to their death .

Biochemical Pathways

The inhibition of Cyt-bd affects the ATP synthesis pathway in the bacteria . ATP, or adenosine triphosphate, is the main energy currency of the cell. By disrupting ATP production, the compound deprives the bacteria of the energy they need to grow and reproduce .

Pharmacokinetics

The compound has been found to exhibit significant antimycobacterial activity, with a minimum inhibitory concentration (mic) in the range of 6–8 μm . This suggests that the compound is able to reach effective concentrations in the bacterial cell.

Result of Action

The result of the compound’s action is the death of the Mycobacterium tuberculosis bacteria . This is due to the disruption of their energy metabolism, which prevents them from growing and reproducing .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the compound was found to be less potent against the laboratory-adapted Mycobacterium tuberculosis H37Rv strain, which may be attributed to the higher expression of the Cyt-bd-encoding genes in this strain

Biochemical Analysis

Biochemical Properties

3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one plays a crucial role in biochemical reactions, particularly in its interaction with various enzymes and proteins. Studies have shown that this compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium bovis . It interacts with enzymes involved in the bacterial cell wall synthesis, thereby inhibiting their function and leading to the death of the bacterial cells. Additionally, this compound has been found to be non-cytotoxic to mammalian cells, making it a promising candidate for further drug development .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been shown to inhibit the proliferation of cancer cells by targeting specific signaling pathways. For instance, it has been found to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in angiogenesis and tumor growth . By inhibiting VEGFR-2, this compound effectively reduces the proliferation of cancer cells and induces apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of key enzymes involved in cellular processes. For example, it binds to the active site of VEGFR-2, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting angiogenesis . Additionally, this compound has been shown to induce cell cycle arrest in the G2/M phase and promote apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been investigated to understand its stability and long-term effects. Studies have demonstrated that this compound remains stable under various conditions and retains its biological activity over time . Long-term exposure to this compound has been shown to have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models to determine its therapeutic window and potential toxicity. It has been observed that this compound exhibits dose-dependent effects, with higher doses leading to increased efficacy in inhibiting tumor growth . At very high doses, some toxic effects have been reported, including hepatotoxicity and nephrotoxicity . Therefore, careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and cofactor availability .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound has been found to localize in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of this compound to specific organelles is facilitated by post-translational modifications and targeting signals that direct its localization . The subcellular distribution of this compound can influence its interactions with biomolecules and its overall biological activity .

Properties

IUPAC Name |

3-amino-2-methylthieno[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3OS/c1-4-9-6-5(2-3-12-6)7(11)10(4)8/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLARADPXGNYDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CS2)C(=O)N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901238316 | |

| Record name | 3-Amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901238316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24828330 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

852399-99-6 | |

| Record name | 3-Amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852399-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901238316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-Benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium](/img/structure/B1276276.png)

![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1276299.png)